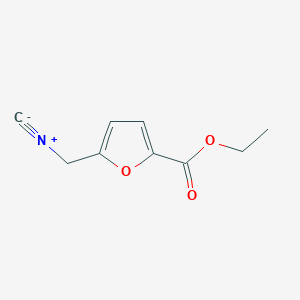
4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine is a heterocyclic organic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazine derivatives with reduced functional groups.
Scientific Research Applications
4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex thiazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine involves its interaction with various molecular targets and pathways. The compound’s thiazine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
2-Arylimino-5,6-dihydro-4H-1,3-thiazine: Known for its analgesic activity and interaction with cannabinoid receptors.
4-Oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Used in the synthesis of fused pyrimidines with antimicrobial properties.
Uniqueness: 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine stands out due to its specific benzoyl and phenyl substituents, which confer unique chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable candidate for various scientific and industrial applications.
Properties
CAS No. |
73672-78-3 |
|---|---|
Molecular Formula |
C17H11NO3S |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(6-oxo-2-phenyl-1,3-thiazin-4-yl) benzoate |
InChI |
InChI=1S/C17H11NO3S/c19-15-11-14(21-17(20)13-9-5-2-6-10-13)18-16(22-15)12-7-3-1-4-8-12/h1-11H |
InChI Key |
VTRXFTSAUSZXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)S2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



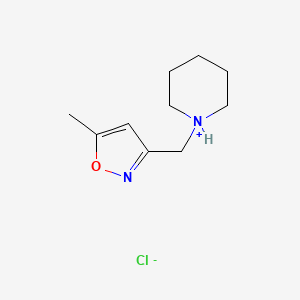

![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
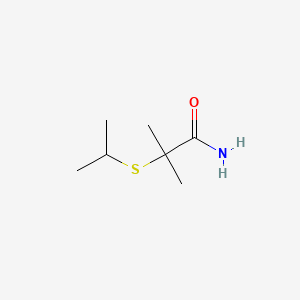
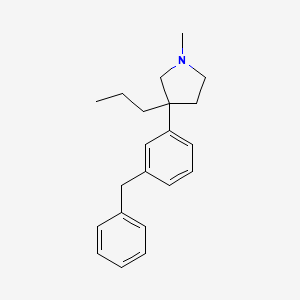
![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
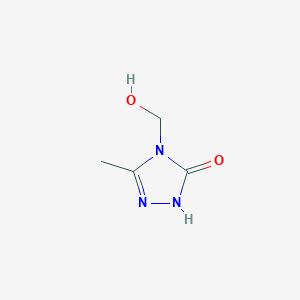
![1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
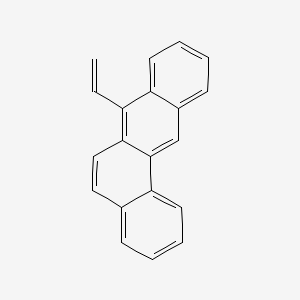
![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)

